Lithium;3-but-3-enylbenzenesulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

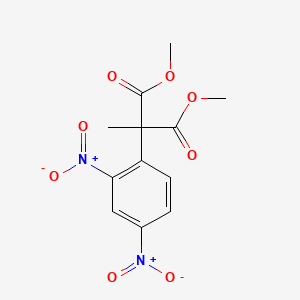

Lithium;3-but-3-enylbenzenesulfinate is a useful research compound. Its molecular formula is C10H11LiO2S and its molecular weight is 202.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

Lithium organometallic compounds play a crucial role in organic synthesis and catalysis. For instance, lithium derivatives generated from trifluoromethylated benzene show remarkable thermal stability and undergo a variety of transformations, including the formation of mercury and copper derivatives despite steric hindrance (Carr et al., 1987). This highlights their potential in synthesizing complex organometallic compounds for catalytic applications.

Energy Storage and Battery Technologies

In the realm of energy storage, lithium-ion batteries benefit significantly from the inclusion of lithium organometallic compounds as redox shuttle additives. These compounds, like 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), improve overcharge protection in lithium-ion batteries. Despite DBDB's poor electrochemical stability compared to its analogs, its structural and reactivity studies contribute to the development of more efficient redox shuttles for battery safety (Zhang et al., 2010).

Materials Science

Lithium organometallic compounds are instrumental in materials science, especially in the synthesis and structural evolution of lithium-sulfonate complexes. These complexes exhibit a wide range of structural diversities and luminescence properties, making them suitable for applications in luminescent materials and sensors (Ge et al., 2018).

Lithium-Sulfur Batteries

Lithium-sulfur batteries, a promising high-energy-density storage solution, also leverage lithium organometallic chemistry. Organosulfide poly(sulfur-1,3-diisopropenylbenzene) (PSD) used as cathode material and an additive in polymer electrolytes, such as P(VDF-HFP), showcases improved cycling stability and rate performance. This demonstrates the potential of lithium organometallic compounds in enhancing the performance of lithium-sulfur batteries (Jiang et al., 2020).

Properties

IUPAC Name |

lithium;3-but-3-enylbenzenesulfinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S.Li/c1-2-3-5-9-6-4-7-10(8-9)13(11)12;/h2,4,6-8H,1,3,5H2,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHBWAYUBYUWCY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C=CCCC1=CC(=CC=C1)S(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11LiO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

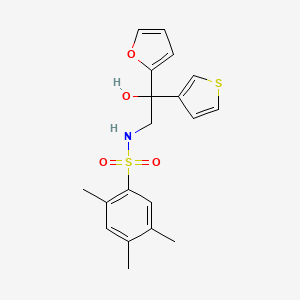

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2401843.png)

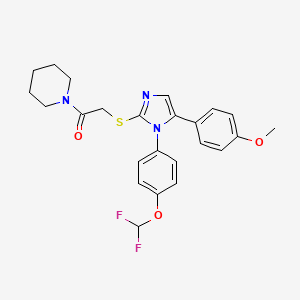

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2401852.png)

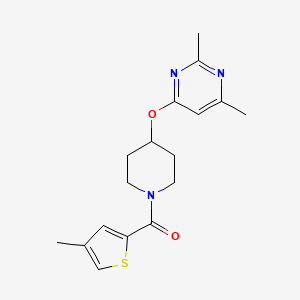

![(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-ol](/img/structure/B2401858.png)

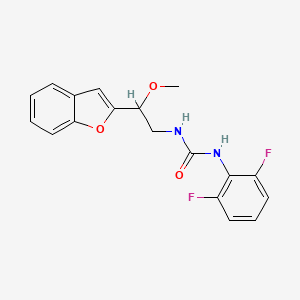

![(7R)-7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2401860.png)